molecular formula C21H22N4O3 B4111835 2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione

2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B4111835
M. Wt: 378.4 g/mol
InChI Key: OXYDCOBRXSXJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione, also known as CPI-1189, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of isoindole-1,3-dione derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.

Mechanism of Action

The exact mechanism of action of 2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body, including the NF-κB pathway, the JAK/STAT pathway, and the MAPK pathway. These pathways are involved in various cellular processes, including inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of microglia and astrocytes in the brain. This suggests that 2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione has potential therapeutic applications in the treatment of neuroinflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione is its ability to modulate multiple signaling pathways in the body. This makes it a potential candidate for the development of multitargeted drugs that can treat multiple diseases simultaneously. However, one of the limitations of 2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione. One potential direction is the development of novel formulations of 2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione that can improve its solubility and bioavailability. Another direction is the exploration of its potential therapeutic applications in other fields of medicine, such as cardiovascular disease and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione and its potential side effects.

Scientific Research Applications

2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of neurology, 2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione has been found to exhibit neuroprotective effects by reducing inflammation and oxidative stress in the brain. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of oncology, 2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione has been found to exhibit anticancer effects by inhibiting the proliferation and migration of cancer cells. This makes it a potential candidate for the development of novel anticancer drugs.

properties

IUPAC Name

2-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-19(24-14-12-23(13-15-24)18-8-3-4-10-22-18)9-5-11-25-20(27)16-6-1-2-7-17(16)21(25)28/h1-4,6-8,10H,5,9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYDCOBRXSXJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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